tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and an amino propanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can participate in various chemical reactions due to its multiple reactive groups .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, similar compounds have been used in peptide synthesis, indicating a potential role in protein-related pathways .
Result of Action
Similar compounds have been shown to have various biological activities, such as insecticidal activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate”. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate typically involves the esterification of 3-aminopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving esters and amines. Its structural features make it a suitable candidate for investigating the mechanisms of enzymatic transformations.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its ability to undergo various chemical reactions makes it a versatile building block for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
- tert-Butyl 3-{[(4-hydroxyphenyl)methyl]amino}propanoate
- tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate
- tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}propanoate
Uniqueness: tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate is unique due to the presence of the methoxy group on the phenyl ring. This functional group imparts specific electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further distinguishing this compound from its analogs.
Properties
IUPAC Name |
tert-butyl 3-[(4-methoxyphenyl)methylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)9-10-16-11-12-5-7-13(18-4)8-6-12/h5-8,16H,9-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQGNKMGMBTYNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.